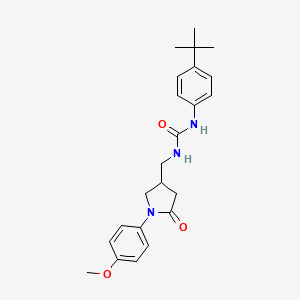![molecular formula C25H20F2N4O3S B2884964 N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide CAS No. 688356-14-1](/img/structure/B2884964.png)
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that features a benzodioxole ring, a quinazoline moiety, and a butanamide chain
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Quinazoline Moiety Synthesis: The quinazoline ring is often synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling Reactions: The benzodioxole and quinazoline intermediates are coupled using a suitable linker, such as a thiol or sulfanyl group, under controlled conditions.
Final Assembly: The butanamide chain is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the difluoroanilino group, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their function and affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dichloroanilino)quinazolin-2-yl]sulfanylbutanamide
- N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is unique due to the presence of the difluoroanilino group, which can significantly alter its electronic properties and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O3S/c1-2-22(24(32)29-15-8-10-20-21(12-15)34-13-33-20)35-25-30-19-6-4-3-5-16(19)23(31-25)28-14-7-9-17(26)18(27)11-14/h3-12,22H,2,13H2,1H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBYIXLYCHKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2884881.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2884888.png)

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2884893.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884896.png)
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
